molecular formula C19H19D7ClNOS B1574232 Rotigotine D7 Hydrochloride

Rotigotine D7 Hydrochloride

カタログ番号: B1574232
分子量: 358.98
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rotigotine D7 Hydrochloride is the deuterium labeled Rotigotine(N-0923), which is a dopamine D2 and D3 receptor agonist.

科学的研究の応用

1. Enhanced Transdermal Delivery

Rotigotine, a potent D1, D2, and D3 dopaminergic receptor agonist, has a very low oral bioavailability due to extensive first-pass effect. Research by Wang et al. (2015) developed a microemulsion-based hydrogel for transdermal rotigotine delivery, resulting in lower application site reactions and enhanced bioavailability compared to the marketed rotigotine patch (Neupro®) (Wang et al., 2015).

2. Parkinson’s Disease Treatment

Rotigotine is used effectively in classical models of Parkinson’s disease (PD), including the reserpinised mouse, the 6-hydroxydopamine-lesioned rat, and the MPTP-treated primate. Jenner (2005) discussed its effectiveness after transdermal application, markedly enhancing the duration of effect (Jenner, 2005).

3. Receptor Profile Analysis

Scheller et al. (2008) conducted an extended receptor profile study of rotigotine, revealing its high affinity for dopamine receptors, particularly D3, with significant affinities at α-adrenergic and serotonin receptors (Scheller et al., 2008).

4. Continuous Drug Delivery and Dyskinesia

Research by Stockwell et al. (2009) highlighted that continuous delivery of rotigotine by the transdermal route provides stable plasma levels, reducing the risk of dyskinesia induction compared to pulsatile dopaminergic treatment (Stockwell et al., 2009).

5. Dopamine Receptor Binding and Agonism

Wood et al. (2015) found that rotigotine acts as an agonist with high affinity for dopamine D2, D3, D4, and D5 receptors, but with a lower affinity for D1 receptors (Wood et al., 2015).

6. Pharmacokinetic Properties and Drug Interactions

Elshoff et al. (2015) provided insights into the pharmacological and pharmacokinetic properties of rotigotine, especially its formulation as a transdermal patch providing continuous drug delivery over 24 hours (Elshoff et al., 2015).

7. Intranasal Delivery for Parkinson’s Disease

A study by Choudhury et al. (2019) explored the development and evaluation of rotigotine mucoadhesive nanoemulsion for intranasal delivery, aiming to overcome the limitations of oral bioavailability and rapid plasma elimination (Choudhury et al., 2019).

8. Neuroprotective Effects and Drug Biodistribution

Research by Bhattamisra et al. (2020) focused on developing rotigotine-loaded chitosan nanoparticles for nose-to-brain delivery, evaluating its neuronal uptake, antioxidant, and neuroprotective effects in a PD animal model (Bhattamisra et al., 2020).

特性

分子式

C19H19D7ClNOS

分子量

358.98

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。